molecular formula C25H27N3O3S B11660705 N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide

N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide

Cat. No.: B11660705
M. Wt: 449.6 g/mol
InChI Key: VLXWIPXOYGPHAW-YZSQISJMSA-N
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Description

N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that includes phenyl, hydrazinecarbonyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpropionamide: A simpler analog with similar structural features but lacking the hydrazinecarbonyl and methanesulfonamide groups.

    N-Phenyl-N-(4-piperidinyl)propionamide: Another related compound with a piperidine ring instead of the hydrazinecarbonyl group.

Uniqueness

N-PHENYL-N-[(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]METHANESULFONAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H27N3O3S/c1-19(2)22-13-9-20(10-14-22)17-26-27-25(29)23-15-11-21(12-16-23)18-28(32(3,30)31)24-7-5-4-6-8-24/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+

InChI Key

VLXWIPXOYGPHAW-YZSQISJMSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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